1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
Overview
Description
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide, also known as FMPC, is a relatively new chemical compound that has been synthesized and studied for its potential use in scientific research. It is a small molecule that is composed of an amide group, a piperidine ring, and a methoxybenzyl group. FMPC has been studied for its potential applications in biochemistry and physiology, as well as its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
- Application : Some derivatives of this compound have been designed and synthesized as AChEIs for AD treatment .
- Application : Researchers have evaluated whether this compound can reduce Aβ formation in cellular models expressing the Swedish mutant form of amyloid precursor protein (APPswe) .
- Application : The compound has been used in the synthesis of alternating copolymers for OPV devices .
- Application : One-pot double functionalization of π-deficient heterocyclic lithium reagents has been achieved using this compound .
- Application : The compound has been employed in direct amidation reactions, such as the amidation of azoles with formamides via metal-free C-H activation .
Alzheimer’s Disease Research
Anti-Amyloidogenic Activity
Organic Photovoltaic Applications
Functionalization of Heterocyclic Lithium Reagents
Direct Amidation Reactions
Aggregation-Induced Emission (AIE) Compounds
These applications highlight the versatility and potential of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide in various scientific contexts. Researchers continue to explore its properties and applications, contributing to our understanding of its role in different fields . If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14-3-2-11(10-18)8-13(14)9-17-6-4-12(5-7-17)15(16)19/h2-3,8,10,12H,4-7,9H2,1H3,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXDLDWCRAVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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